3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide
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Overview
Description
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with appropriate reagents to introduce the carboximidamide group. One common method involves the use of nitration followed by reduction and subsequent functional group transformation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and reducing agents such as hydrogen or metal hydrides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration followed by reduction can yield nitro and amino derivatives of the compound .
Scientific Research Applications
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carbaldehyde: This compound has a similar pyrazole structure but with an aldehyde group instead of a carboximidamide group.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a nitro group and a carboxylic acid group, making it structurally similar but functionally different.
Uniqueness
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-1-propylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C8H14N4/c1-3-4-12-5-7(8(9)10)6(2)11-12/h5H,3-4H2,1-2H3,(H3,9,10) |
InChI Key |
LFQBVGPMZSDXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=N)N |
Origin of Product |
United States |
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